molecular formula C21H22N2O4 B7629429 4-[[[5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl]amino]methyl]benzoic acid

4-[[[5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl]amino]methyl]benzoic acid

Katalognummer: B7629429
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: YJFUQEGQAUOCBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[[[5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl]amino]methyl]benzoic acid, also known as OPC-31260, is a chemical compound that has been extensively studied for its potential therapeutic benefits. This compound belongs to the class of pyrrolidinecarboxylic acid derivatives and has been shown to exhibit a wide range of biological activities. In

Wissenschaftliche Forschungsanwendungen

4-[[[5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl]amino]methyl]benzoic acid has been extensively studied for its potential therapeutic benefits in various disease conditions. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. This compound has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of various cancer cell lines.

Wirkmechanismus

The exact mechanism of action of 4-[[[5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl]amino]methyl]benzoic acid is not fully understood. However, it has been shown to act as a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is involved in the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in regulating glucose homeostasis. By inhibiting DPP-IV, this compound can increase the levels of GLP-1 and GIP, leading to improved glucose tolerance and insulin secretion.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin secretion in animal models of diabetes. It has also been shown to reduce inflammation and oxidative stress in various disease conditions. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

4-[[[5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl]amino]methyl]benzoic acid has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the role of DPP-IV in various disease conditions. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound also has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. It also has a relatively short half-life in vivo, which can make it difficult to achieve sustained therapeutic effects.

Zukünftige Richtungen

There are several future directions for research on 4-[[[5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl]amino]methyl]benzoic acid. One area of interest is the development of more potent and selective DPP-IV inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic benefits of this compound in other disease conditions, such as inflammatory bowel disease and rheumatoid arthritis. Finally, the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound could also be an important area of research.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic benefits. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. This compound has been investigated as a potential treatment for various disease conditions, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential use in cancer therapy. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesemethoden

The synthesis of 4-[[[5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl]amino]methyl]benzoic acid involves several steps, including the preparation of the key intermediate, 5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylic acid, and its subsequent conversion to the final product. The process involves the use of various reagents, such as N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), and triethylamine (TEA). The yield of this compound is typically around 50%, and the purity can be improved by further purification techniques such as recrystallization or chromatography.

Eigenschaften

IUPAC Name

4-[[[5-oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-14(16-5-3-2-4-6-16)23-13-18(11-19(23)24)20(25)22-12-15-7-9-17(10-8-15)21(26)27/h2-10,14,18H,11-13H2,1H3,(H,22,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFUQEGQAUOCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)NCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.